NE-Chmimo

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-(cyclohexylmethyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO/c28-26(23-15-8-12-20-11-4-5-13-21(20)23)24-18-27(17-19-9-2-1-3-10-19)25-16-7-6-14-22(24)25/h4-8,11-16,18-19H,1-3,9-10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJYPIZWMHHQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401046437 | |

| Record name | [1-(Cyclohexylmethyl)-1H-indol-3-yl](1-naphthyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401046437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373876-11-9 | |

| Record name | Methanone, [1-(cyclohexylmethyl)-1H-indol-3-yl]-1-naphthalenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373876-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NE-Chmimo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373876119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-(Cyclohexylmethyl)-1H-indol-3-yl](1-naphthyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401046437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NE-CHMIMO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FWB35TKQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Cannabinoid NE-Chmimo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to the synthetic cannabinoid NE-Chmimo. It is intended for an audience with a strong background in chemistry and pharmacology.

Chemical Identity and Properties

This compound, also known as CHM-018, is an indole-based synthetic cannabinoid.[1] It is structurally related to the well-known synthetic cannabinoid JWH-018, with the key difference being the substitution of the N-pentyl chain with a cyclohexylmethyl group.[2] This modification in its chemical structure influences its physicochemical properties and interaction with cannabinoid receptors.

Below is a summary of the key chemical identifiers and properties of this compound:

| Property | Value | Source |

| IUPAC Name | --INVALID-LINK--methanone | PubChem |

| Molecular Formula | C₂₆H₂₅NO | PubChem |

| Molecular Weight | 367.5 g/mol | [1] |

| CAS Number | 1373876-11-9 | [1] |

| SMILES | C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | PubChem |

| InChI | InChI=1S/C26H25NO/c28-26(23-15-8-12-20-11-4-5-13-21(20)23)24-18-27(17-19-9-2-1-3-10-19)25-16-7-6-14-22(24)25/h4-8,11-16,18-19H,1-3,9-10,17H2 | PubChem |

| Appearance | Crystalline solid | [1] |

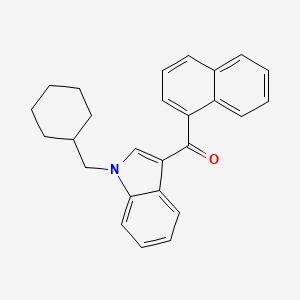

Chemical Structure

The chemical structure of this compound is characterized by a naphthalene core linked to an indole moiety via a ketone bridge. The indole nitrogen is substituted with a cyclohexylmethyl group.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Synthesis

-

N-Alkylation of Indole: Reaction of indole with cyclohexylmethyl bromide in the presence of a base (e.g., sodium hydride) in a suitable solvent (e.g., dimethylformamide) to yield 1-(cyclohexylmethyl)-1H-indole.

-

Friedel-Crafts Acylation: Acylation of the N-alkylated indole with 1-naphthoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) to yield the final product, this compound.

Analytical Characterization

The structural elucidation of this compound has been reported using a combination of chromatographic and spectroscopic techniques.[2]

GC-MS is a standard technique for the identification and quantification of synthetic cannabinoids in various matrices.

Sample Preparation: A representative protocol for the extraction of this compound from a solid sample (e.g., herbal mixture) would involve:

-

Homogenization of the sample.

-

Extraction with an organic solvent such as methanol or a mixture of chloroform and methanol.

-

Vortexing and sonication to ensure efficient extraction.

-

Centrifugation to pellet solid material.

-

Filtration of the supernatant.

-

The extract can be directly injected or further diluted prior to GC-MS analysis.

Instrumentation and Conditions (Representative):

-

Gas Chromatograph: Agilent 7890B or similar.

-

Mass Spectrometer: Agilent 5977B or similar.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp to 300 °C at 20 °C/min.

-

Hold at 300 °C for 5 min.

-

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

NMR spectroscopy is essential for the definitive structural elucidation of novel compounds like this compound.

Sample Preparation:

-

Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions (Representative):

-

Spectrometer: Bruker Avance 500 MHz or equivalent.

-

Probes: 5 mm BBFO probe.

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse program: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

-

¹³C NMR:

-

Pulse program: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Biological Activity and Signaling Pathway

This compound is a potent agonist of the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1] The activation of the CB1 receptor by synthetic cannabinoids like this compound initiates a cascade of intracellular signaling events.

Caption: General CB1 Receptor Signaling Pathway for Synthetic Cannabinoids.

Experimental Protocol: CB1 Receptor Binding Assay

This protocol describes a representative radioligand binding assay to determine the affinity of this compound for the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing human CB1 receptor.

-

[³H]CP55,940 (radioligand).

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

This compound solution or vehicle (for total binding).

-

A high concentration of a known non-radiolabeled CB1 ligand (for non-specific binding).

-

[³H]CP55,940 at a final concentration close to its Kd.

-

CB1 receptor membrane preparation.

-

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation.

This guide provides a foundational understanding of this compound for research and drug development purposes. Further investigation into its detailed pharmacology, metabolism, and toxicology is necessary for a complete profile of this synthetic cannabinoid.

References

NE-CHMIMO: A Technical Guide to its Discovery, Synthesis, and Core Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and History

NE-CHMIMO, with the IUPAC name --INVALID-LINK--methanone, is an indole-based synthetic cannabinoid. It is structurally the 1-cyclohexylmethyl analogue of the first-generation synthetic cannabinoid JWH-018.

The discovery of this compound was first reported in a 2016 study by Angerer et al. published in Forensic Science International. The compound was identified during the analysis of a "herbal mixture" product named 'Jamaican Gold Extreme', which was linked to a suspected intoxication case. The researchers isolated and elucidated the structure of this new synthetic cannabinoid using a combination of flash chromatography, gas chromatography-mass spectrometry (GC-MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The authors of this study proposed the semisystematic name "this compound" for this JWH-018 cyclohexyl methyl derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | --INVALID-LINK--methanone |

| Chemical Formula | C26H25NO |

| Molar Mass | 367.492 g·mol−1 |

| CAS Number | 1373876-11-9 |

Synthesis

While a specific, detailed synthesis protocol for this compound has not been published, its synthesis can be reliably inferred from the well-established synthesis of its parent compound, JWH-018. The synthesis is a two-step process.

Proposed Synthetic Pathway

The synthesis of this compound likely follows a two-step procedure analogous to that of other N-alkylated JWH-type naphthoylindoles:

-

Friedel-Crafts Acylation: The synthesis begins with the Friedel-Crafts acylation of indole with 1-naphthoyl chloride. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the electrophilic substitution at the C3 position of the indole ring, yielding (1H-indol-3-yl)(naphthalen-1-yl)methanone.

-

N-Alkylation: The intermediate from the first step is then N-alkylated using (bromomethyl)cyclohexane. This reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in a suitable solvent like dimethylformamide (DMF). The base deprotonates the indole nitrogen, which then acts as a nucleophile, displacing the bromide from (bromomethyl)cyclohexane to form the final product, this compound.

Pharmacological Profile

This compound is presumed to be a potent agonist of the cannabinoid receptor type 1 (CB1), which is responsible for the psychoactive effects of cannabinoids. However, to date, specific quantitative pharmacological data, such as binding affinities (Ki) and functional potencies (EC50) for this compound at the CB1 and CB2 receptors, have not been reported in the scientific literature.

To provide a relevant pharmacological context, the data for its parent compound, JWH-018, are presented in Table 2. It is important to note that the substitution of the N-pentyl group in JWH-018 with a cyclohexylmethyl group in this compound may alter its binding affinity and potency.

| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |

| JWH-018 | CB1 | 9.00 ± 5.00[1] | 102[1] |

| CB2 | 2.94 ± 2.65[1] | 133[1] |

Signaling Pathways

As a presumed potent CB1 receptor agonist, this compound is expected to activate the canonical Gαi-coupled protein signaling cascade. The binding of this compound to the CB1 receptor is anticipated to initiate a series of intracellular events, as depicted in the diagram below.

Caption: Presumed CB1 Receptor Signaling Pathway for this compound.

Upon binding of this compound to the CB1 receptor, the associated inhibitory G-protein (Gαi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). The Gβγ subunits can directly modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, and can also activate other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. These events collectively result in the modulation of neurotransmitter release, which underlies the psychoactive effects of cannabinoids.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from established methods for the synthesis of JWH-018 and related analogues.

Step 1: Synthesis of (1H-indol-3-yl)(naphthalen-1-yl)methanone

-

To a solution of indole (1 equivalent) in anhydrous toluene, add diethylaluminum chloride (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1-naphthoyl chloride (1 equivalent) in anhydrous toluene dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the intermediate product.

Step 2: N-Alkylation to form this compound

-

To a solution of (1H-indol-3-yl)(naphthalen-1-yl)methanone (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium hydroxide (or sodium hydride, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add (bromomethyl)cyclohexane (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to 40 °C and stir for 4 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Analytical Characterization Workflow

The following workflow outlines the typical analytical process for the identification and characterization of an unknown synthetic cannabinoid like this compound in a seized herbal product, as performed by Angerer et al. (2016).

Caption: Analytical Workflow for the Identification of this compound.

Conclusion

This compound is a structurally interesting synthetic cannabinoid, being the cyclohexylmethyl analogue of the well-known JWH-018. Its discovery in forensic samples highlights the continuous evolution of the new psychoactive substances market. While its synthesis can be inferred from established methods, a significant gap in the scientific literature exists regarding its quantitative pharmacological profile. Future research should focus on determining the binding affinities and functional potencies of this compound at the CB1 and CB2 receptors to better understand its potential psychoactive effects and to aid in its forensic and toxicological assessment. The provided protocols and diagrams serve as a valuable resource for researchers in the fields of forensic science, pharmacology, and drug development who are investigating this and other emerging synthetic cannabinoids.

References

Pharmacological Profile of NE-Chmimo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

NE-Chmimo (alternatively known as CHM-018) is an indole-based synthetic cannabinoid. Structurally, it is the 1-cyclohexylmethyl analogue of the first-generation synthetic cannabinoid JWH-018. While it is presumed to be a potent agonist at the cannabinoid type 1 (CB1) receptor, a comprehensive search of publicly available scientific literature reveals a notable absence of specific quantitative pharmacological data, such as receptor binding affinities (Ki) and functional activity metrics (EC50, Emax). This guide synthesizes the available structural information for this compound and provides a detailed overview of the standard experimental protocols used to characterize synthetic cannabinoids. Furthermore, it outlines the canonical signaling pathways activated by cannabinoid receptor agonists, offering a foundational understanding of their mechanism of action.

Introduction

This compound, with the IUPAC name --INVALID-LINK--methanone, is a synthetic cannabinoid that has been identified in forensic contexts.[1] Its chemical structure is closely related to JWH-018, a well-characterized potent cannabinoid receptor agonist. The primary structural difference is the substitution of a cyclohexylmethyl group for the pentyl chain at the indole nitrogen. This modification is expected to influence its interaction with cannabinoid receptors and, consequently, its pharmacological profile. Due to its presumed agonism at the CB1 receptor, this compound is classified as a Schedule I controlled substance in the United States.[1]

This document serves as a technical guide for researchers, compiling the necessary background and methodological information to facilitate the pharmacological characterization of this compound and similar novel synthetic cannabinoids.

Quantitative Pharmacological Data

A thorough and systematic search of scientific databases and literature has been conducted to obtain quantitative pharmacological data for this compound. This includes binding affinity (Ki) at cannabinoid receptors (CB1 and CB2) and functional potency (EC50) and efficacy (Emax) in various cellular assays.

Table 1: Receptor Binding Affinity of this compound

| Target | Radioligand | Cell Line | Ki (nM) |

| Human CB1 Receptor | Data Not Available | Data Not Available | Data Not Available |

| Human CB2 Receptor | Data Not Available | Data Not Available | Data Not Available |

Table 2: Functional Activity of this compound

| Assay Type | Target | Cell Line | Parameter | Value |

| G-Protein Activation | Human CB1 Receptor | Data Not Available | EC50 (nM) | Data Not Available |

| G-Protein Activation | Human CB1 Receptor | Data Not Available | Emax (%) | Data Not Available |

| cAMP Inhibition | Human CB1 Receptor | Data Not Available | EC50 (nM) | Data Not Available |

| cAMP Inhibition | Human CB1 Receptor | Data Not Available | Emax (%) | Data Not Available |

| β-Arrestin Recruitment | Human CB1 Receptor | Data Not Available | EC50 (nM) | Data Not Available |

| β-Arrestin Recruitment | Human CB1 Receptor | Data Not Available | Emax (%) | Data Not Available |

Note: Despite extensive searches, specific quantitative pharmacological data for this compound (Ki, EC50, Emax) are not available in the peer-reviewed scientific literature. The tables above reflect this current lack of data.

Cannabinoid Receptor Signaling Pathways

Agonist binding to cannabinoid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The CB1 receptor, the primary target for psychoactive cannabinoids, is predominantly coupled to the inhibitory G-protein, Gi/o.

Caption: Canonical Gi/o-coupled signaling cascade following CB1 receptor activation.

Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This causes the dissociation of the Gαi-GTP and Gβγ subunits. The Gαi-GTP subunit subsequently inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate other downstream effectors, including ion channels and the mitogen-activated protein kinase (MAPK) signaling pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the pharmacological profile of synthetic cannabinoids like this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor. It involves the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined.

-

Assay Setup: In a 96-well plate, receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940) and a range of concentrations of the unlabeled test compound (this compound).

-

Controls:

-

Total binding: Membranes and radioligand only.

-

Non-specific binding: Membranes, radioligand, and a saturating concentration of a potent, unlabeled cannabinoid agonist (e.g., WIN 55,212-2).

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

-

Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor of interest. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Protocol:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: Receptor membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test agonist (this compound).

-

Incubation: The reaction is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Filtration: The assay is terminated by rapid filtration, and the filters are washed.

-

Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

-

Data Analysis: Data are expressed as the percentage increase over basal binding. A dose-response curve is generated to determine the EC50 (potency) and Emax (efficacy) of the agonist.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Caption: Workflow for a cAMP accumulation assay.

Protocol:

-

Cell Culture: Cells stably expressing the CB1 receptor are cultured in multi-well plates.

-

Compound Addition: Cells are pre-incubated with various concentrations of the test agonist (this compound).

-

Stimulation: Adenylyl cyclase is stimulated with forskolin to induce cAMP production.

-

Incubation: The cells are incubated to allow the agonist to inhibit forskolin-stimulated cAMP accumulation.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Detection: The amount of cAMP is quantified using a commercially available kit, often based on a competitive immunoassay format (e.g., HTRF, ELISA, or luminescence-based assays).

-

Data Analysis: The percentage inhibition of forskolin-stimulated cAMP levels is plotted against the agonist concentration to determine the EC50 and Emax values.

Conclusion

This compound is a synthetic cannabinoid whose pharmacological profile is largely inferred from its structural similarity to JWH-018. While it is presumed to be a potent CB1 receptor agonist, there is a significant gap in the scientific literature regarding its specific in vitro pharmacological properties. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for the future characterization of this compound and other novel psychoactive substances. Such studies are crucial for a thorough understanding of their potential physiological and toxicological effects. Further research is imperative to elucidate the precise binding affinities and functional activities of this compound to enable a more accurate assessment of its pharmacological profile.

References

NE-Chmimo and its Interaction with CB1 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative pharmacological data for NE-Chmimo is scarce in peer-reviewed literature. This guide provides a detailed overview of its presumed mechanism of action based on its structural similarity to the well-characterized synthetic cannabinoid JWH-018, and the general pharmacology of indole-based synthetic cannabinoids at the CB1 receptor. The experimental protocols and representative data provided are standard methods used to characterize such compounds.

Introduction

This compound (cyclohexylmethyl-1-pentyl-3-(1-naphthoyl)indole) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified as a designer drug.[1] Structurally, it is an analogue of the potent synthetic cannabinoid JWH-018, with a cyclohexylmethyl group replacing the pentyl chain at the indole nitrogen.[2] This structural similarity strongly suggests that this compound acts as a potent agonist at the cannabinoid type 1 (CB1) receptor, which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids.[[“]] This guide details the presumed mechanism of action of this compound at the CB1 receptor, outlines key experimental protocols for its characterization, and presents representative quantitative data for analogous compounds.

Presumed Mechanism of Action of this compound at CB1 Receptors

As a CB1 receptor agonist, this compound is expected to bind to and activate the receptor, initiating a cascade of intracellular signaling events. The CB1 receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[4]

Binding to the CB1 Receptor

This compound is presumed to bind with high affinity to the orthosteric binding site of the CB1 receptor. The binding affinity of synthetic cannabinoids is a key determinant of their potency.[5] The affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. Lower Ki values indicate higher binding affinity.[6]

Downstream Signaling Pathways

Upon agonist binding, the CB1 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can modulate the activity of downstream effector proteins.[7]

The primary downstream signaling pathways initiated by CB1 receptor activation include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

-

Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of various ion channels. This includes the inhibition of voltage-gated calcium channels (N-type, P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4][8] The net effect of these actions is a reduction in neuronal excitability and neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), a key component of the MAPK signaling cascade.[9] This pathway is involved in regulating various cellular processes, including gene expression, proliferation, and differentiation.

-

β-Arrestin Recruitment: Following prolonged agonist stimulation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the CB1 receptor. This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling, leading to receptor desensitization.[10] β-arrestin recruitment also initiates a G-protein-independent signaling cascade and promotes receptor internalization.[11][12]

Quantitative Data for Structurally Related Synthetic Cannabinoids

Table 1: CB1 Receptor Binding Affinities (Ki) of Representative Synthetic Cannabinoids

| Compound | Ki (nM) at human CB1 Receptor | Reference Compound(s) |

| JWH-018 | 9.00 | [13] |

| AM-2201 | 1.0 | JWH-018 |

| UR-144 | 150 | JWH-018 |

| 5F-PB-22 | 0.77 | JWH-018 |

| Δ⁹-THC | ~40 | Synthetic Cannabinoids |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Representative Synthetic Cannabinoids in cAMP Assays

| Compound | EC50 (nM) for inhibition of forskolin-stimulated cAMP | Emax (% inhibition) | Reference Compound(s) |

| JWH-018 | 42.1 | 96 | CP55,940 |

| CP55,940 | 0.41 | 100 | JWH-018 |

| WIN55,212-2 | 19.3 | 98 | CP55,940 |

| Δ⁹-THC | 119 | 54 | CP55,940 |

Note: EC50 and Emax values can vary depending on the cell line and assay conditions.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the mechanism of action of synthetic cannabinoids like this compound at the CB1 receptor.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CB1 receptor.[6][14]

Materials:

-

Receptor Source: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1, HEK293) or brain tissue homogenates (e.g., rat cerebellum).[6]

-

Radioligand: A high-affinity CB1 receptor ligand labeled with a radioisotope, typically [³H]CP55,940.[14]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand (e.g., WIN55,212-2 or unlabeled CP55,940) to determine non-specific binding.[6]

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[15]

-

Filtration System: A cell harvester with glass fiber filters (e.g., GF/C).[14]

-

Scintillation Counter and Fluid. [14]

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.[15]

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.[15]

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[14][15]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[14]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[14]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity, which is a hallmark of CB1 receptor activation via Gi/o coupling.[7]

Materials:

-

Cell Line: A cell line stably expressing the human CB1 receptor (e.g., CHO-K1, AtT-20).[17]

-

Adenylyl Cyclase Stimulator: Forskolin.[18]

-

Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, BRET, or ELISA-based).[4][19]

Procedure:

-

Cell Culture: Plate the CB1-expressing cells in a multi-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with the PDE inhibitor for a short period.

-

Compound Addition: Add varying concentrations of the test compound to the cells.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[18]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1 receptor, providing a measure of receptor desensitization and G-protein-independent signaling.[10]

Materials:

-

Cell Line: A cell line engineered to express the CB1 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment (e.g., PathHunter® cells).[12]

-

Test Compound: this compound.

-

Detection Reagents: Substrate for the complemented enzyme.

Procedure:

-

Cell Plating: Seed the engineered cells in a multi-well plate.

-

Compound Addition: Add varying concentrations of the test compound to the cells.

-

Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[20]

-

Signal Detection: Add the detection reagents containing the enzyme substrate.

-

Measurement: After a further incubation period in the dark at room temperature, measure the luminescent or fluorescent signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Visualizations

Signaling Pathways of this compound at the CB1 Receptor

Caption: Presumed signaling pathways of this compound at the CB1 receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for cAMP Functional Assay

Caption: Workflow for a cAMP functional assay.

References

- 1. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 2. This compound [medbox.iiab.me]

- 3. consensus.app [consensus.app]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The NPXXY Motif Regulates β-Arrestin Recruitment by the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Binding affinity and agonist activity of putative endogenous cannabinoids at the human neocortical CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The NPXXY Motif Regulates β-Arrestin Recruitment by the CB1 Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Binding Affinity of NE-Chmimo: A Technical Overview and Methodological Guide

Foreword: This technical guide addresses the in-vitro binding affinity of the synthetic cannabinoid NE-Chmimo. It is intended for researchers, scientists, and drug development professionals. A comprehensive review of publicly available scientific literature and databases indicates that, to date, specific in-vitro binding affinity studies for this compound (e.g., determining Ki, Kd, or IC50 values) have not been published. This compound is presumed to be a potent cannabinoid receptor 1 (CB1) agonist based on its structural characteristics and its relation to other synthetic cannabinoids.

Given the absence of direct data for this compound, this guide provides essential context by summarizing the binding affinity of its close structural analog, JWH-018. Furthermore, it details a representative experimental protocol for determining cannabinoid receptor binding affinity and outlines the canonical CB1 receptor signaling pathway, providing researchers with the foundational information required to investigate compounds like this compound.

Comparative Binding Affinity: The JWH-018 Analog

This compound is the 1-cyclohexylmethyl analog of JWH-018. Due to their structural similarity, the binding profile of JWH-018 at the CB1 receptor is often used as a reference point. JWH-018 is a well-characterized, potent synthetic cannabinoid.

| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference |

| JWH-018 | CB1 | ~9.0 | [1] |

| JWH-018 | CB1 | 0.56 ± 0.22 | [2] |

Note: Ki values can vary between studies due to different experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition.

Experimental Protocol: CB1 Receptor Competitive Radioligand Binding Assay

The following is a representative protocol for a competitive binding assay to determine the affinity of a test compound (like this compound) for the CB1 receptor. This method measures the ability of a non-radiolabeled compound to displace a known radiolabeled ligand from the receptor.

1. Materials and Reagents:

-

CB1 Receptor Source: Mouse brain homogenates or membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand such as WIN-55,212-2.[3]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.[3]

-

Filtration System: A cell harvester with glass fiber filter mats (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[4]

-

Scintillation Counter and compatible scintillation fluid.

2. Membrane Preparation:

-

Homogenize brain tissue or cultured cells expressing CB1 receptors in an ice-cold lysis buffer.[4]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.[4]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[4]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[4]

-

Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[4]

3. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Total Binding Wells: Add receptor membranes, [³H]CP-55,940 (at a concentration near its Kd, e.g., 0.5-1.0 nM), and assay buffer.[3]

-

Non-specific Binding Wells: Add receptor membranes, [³H]CP-55,940, and a saturating concentration of the non-specific binding control (e.g., 10 µM WIN-55,212-2).[3]

-

Competitive Binding Wells: Add receptor membranes, [³H]CP-55,940, and varying concentrations of the test compound (this compound).[3]

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[4]

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filter mats. This separates the bound radioligand from the unbound.[4]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]

4. Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CB1 Receptor Signaling Pathway

As a G-protein coupled receptor (GPCR), the CB1 receptor transduces extracellular ligand binding into intracellular signals. The canonical pathway involves coupling to inhibitory G-proteins (Gi/o).

Upon activation by an agonist such as this compound:

-

G-Protein Activation: The activated CB1 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The dissociated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[6]

-

Modulation of Ion Channels: The Gβγ subunit can directly modulate ion channel activity. It typically inhibits N- and P/Q-type voltage-gated calcium channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels (leading to membrane hyperpolarization).[6][7]

-

MAPK Pathway Activation: CB1 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, JNK, and p38 pathways.[5][8] This signaling is more complex and can be mediated by both Gβγ subunits and β-arrestin scaffolding. This pathway is involved in regulating gene expression and cellular processes like proliferation, differentiation, and survival.

References

- 1. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A major glucuronidated metabolite of JWH-018 is a neutral antagonist at CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

NE-Chmimo: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the available solubility and stability data for the synthetic cannabinoid NE-Chmimo. Designed for researchers, scientists, and drug development professionals, this document consolidates known information and outlines detailed experimental protocols for further investigation. Due to a lack of extensive public data on this compound, this guide also incorporates information on its close structural analog, JWH-018, to provide a more complete predictive profile.

Introduction to this compound

This compound, chemically known as --INVALID-LINK--methanone, is a synthetic cannabinoid and a structural analog of JWH-018. Like other synthetic cannabinoids, it is a potent agonist of the cannabinoid receptors CB1 and CB2. Understanding its solubility and stability is crucial for the development of analytical methods, formulation of research compounds, and assessment of its toxicological and pharmacological profiles.

Solubility Data

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on the general properties of synthetic cannabinoids and data from its analog JWH-018, a qualitative and semi-quantitative solubility profile can be inferred. Synthetic cannabinoids are generally characterized as highly lipophilic compounds with good solubility in various organic solvents and low solubility in aqueous solutions.[1]

Table 1: Solubility Profile of this compound and its Analog JWH-018

| Solvent | Compound | Solubility Data | Source/Inference |

| Methanol | This compound | Soluble (qualitative) | Inferred from general synthetic cannabinoid properties.[1] |

| JWH-018 | A certified reference material is available at 100 µg/mL. | Commercial Product Data | |

| Ethanol | This compound | Soluble (qualitative) | Inferred from general synthetic cannabinoid properties.[1] |

| JWH-018 | Soluble (qualitative) | General knowledge on synthetic cannabinoids.[1] | |

| Acetonitrile | This compound | Soluble (qualitative) | Inferred from general synthetic cannabinoid properties.[1] |

| JWH-018 | Soluble (qualitative) | General knowledge on synthetic cannabinoids.[1] | |

| Water | This compound | Low solubility (qualitative) | Inferred from general synthetic cannabinoid properties.[1] |

| JWH-018 | Low solubility (qualitative) | General knowledge on synthetic cannabinoids.[1] |

Stability Data

Detailed quantitative stability data for this compound is limited. Synthetic cannabinoids as a class are known to be susceptible to degradation through hydrolysis of ester and amide groups and thermal decomposition.[2] For its analog JWH-018, studies have shown that the parent compound and its metabolites are stable in plasma under various storage conditions (time and temperature), with concentrations remaining within ± 20% of the target values.[3]

Table 2: Stability Profile of this compound and its Analog JWH-018

| Condition | Compound | Stability Profile | Source/Inference |

| Temperature | |||

| Room Temperature | This compound | Data not available. Prone to degradation over extended periods. | General chemical principles. |

| JWH-018 | Stable in plasma for at least 30 days.[4] | Experimental Data | |

| Refrigerated (2-8 °C) | This compound | Expected to be more stable than at room temperature. | General chemical principles. |

| JWH-018 | Stable in plasma for at least 30 days.[4] | Experimental Data | |

| Frozen (-20 °C) | This compound | Expected to be stable for extended periods. | General chemical principles. |

| JWH-018 | Stable in plasma for at least 30 days.[4] | Experimental Data | |

| pH | |||

| Acidic/Basic Conditions | This compound | Data not available. Potential for hydrolysis. | Inferred from synthetic cannabinoid properties.[2] |

| JWH-018 | Data not available. | - | |

| Light | |||

| Photostability | This compound | Data not available. | - |

| JWH-018 | Data not available. | - |

Experimental Protocols

Given the limited publicly available data, the following sections provide detailed experimental protocols for determining the solubility and stability of this compound. These protocols are based on established methods for small molecule drugs and synthetic cannabinoids.

Solubility Determination Protocol

This protocol outlines a method for determining the solubility of this compound in various solvents using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound reference standard

-

Solvents: Methanol, Ethanol, Acetonitrile, Water (HPLC grade)

-

Vials, magnetic stir bars, orbital shaker/stirrer

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials and place them on an orbital shaker or use a magnetic stirrer.

-

Equilibrate the solutions at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the calibrated range of the HPLC method.

-

-

HPLC Analysis:

-

Analyze the diluted samples by a validated HPLC-UV method. A reversed-phase C18 column is typically suitable.

-

The mobile phase could be a gradient of acetonitrile and water with a small amount of formic acid.

-

Detection should be at a wavelength where this compound has maximum absorbance.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of the this compound reference standard.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor. Express solubility in mg/mL or mol/L.

-

Stability Indicating Method (SIM) Protocol

This protocol describes a forced degradation study to develop a stability-indicating HPLC method for this compound.

Objective: To assess the stability of this compound under various stress conditions and to develop an analytical method capable of separating the parent drug from its degradation products.

Materials:

-

This compound reference standard

-

Reagents for stress conditions: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60 °C for a specified time.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60 °C for a specified time.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C) in an oven.

-

Photostability: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

For each condition, a control sample (unstressed) should be prepared and analyzed simultaneously.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from the stress conditions.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the stressed and control samples using an HPLC-PDA system. The PDA detector is crucial for assessing peak purity and identifying the spectral characteristics of degradation products.

-

-

Method Development and Validation:

-

Develop an HPLC method that provides adequate separation between the this compound peak and all degradation product peaks. This may involve optimizing the column, mobile phase composition, gradient, and temperature.

-

Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While specific quantitative data remains scarce, the provided information on its analog JWH-018 and the general characteristics of synthetic cannabinoids offer valuable insights for researchers. The detailed experimental protocols included herein provide a clear path forward for generating the necessary empirical data to fully characterize the physicochemical properties of this compound. This foundational knowledge is essential for advancing research and ensuring the safe and effective handling of this compound in a laboratory setting.

References

Spectroscopic and Analytical Characterization of NE-Chmimo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and analytical data essential for the characterization of NE-Chmimo, a synthetic cannabinoid. The information compiled herein is derived from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for professionals in forensic science, pharmacology, and drug development. This document details the experimental protocols for the isolation and identification of this compound and presents the corresponding spectroscopic data in a structured format.

Introduction to this compound

This compound, with the chemical name --INVALID-LINK--methanone, is a synthetic cannabinoid that has emerged on the new psychoactive substances (NPS) market.[1][2] It is a derivative of the first-generation synthetic cannabinoid JWH-018, with a cyclohexylmethyl group replacing the pentyl chain.[1] Due to its psychoactive properties, it is presumed to be a potent agonist of the CB1 receptor.[2] The structural elucidation and characterization of this compound are critical for its identification in forensic samples and for understanding its pharmacological profile.

Isolation and Purification

The isolation of this compound from complex matrices, such as herbal mixtures, is a crucial first step for obtaining a pure sample for spectroscopic analysis. Flash chromatography has been successfully employed for this purpose.[1]

Experimental Protocol: Flash Chromatography

A detailed protocol for the isolation of this compound from a 'herbal mixture' is described as follows:

-

Sample Preparation: An acetone extract of the herbal mixture containing this compound is prepared.

-

Chromatographic System: A flash chromatography system is utilized for the separation.

-

Stationary Phase: A silica gel column is used as the stationary phase.

-

Mobile Phase: A gradient elution with two solvents, n-heptane (A) and ethyl acetate (B), is employed. The specific gradient is not detailed in the provided information.

-

Detection: The separation process is monitored to collect the fraction containing the target compound.

-

Post-Processing: The solvent is evaporated from the collected fraction to yield the purified this compound.[1]

Spectroscopic Characterization

The structural elucidation of this compound was accomplished using a combination of gas chromatography-mass spectrometry (GC-MS), gas chromatography-solid-state infrared (GC-sIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a fundamental technique for the identification of volatile and semi-volatile compounds.

-

Gas Chromatograph: The specific model of the gas chromatograph is not mentioned.

-

Column: A capillary column suitable for the separation of cannabinoids is used.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Oven Temperature Program: A programmed temperature ramp is applied to ensure the separation of different components in the sample.

-

Mass Spectrometer: An electron ionization (EI) mass spectrometer is used for detection and fragmentation analysis.

-

Ionization Energy: A standard electron energy of 70 eV is used for ionization.

The mass spectrum of this compound exhibits a characteristic fragmentation pattern that is crucial for its identification. The key mass-to-charge ratios (m/z) are summarized in the table below.

| m/z | Relative Intensity (%) | Fragment Ion |

| 367 | ~25 | [M]+• (Molecular Ion) |

| 286 | ~15 | [M - C6H11]+ |

| 242 | ~100 | [M - C6H11CH2 - H]+ |

| 155 | ~80 | [Naphthoyl]+ |

| 127 | ~60 | [Naphthalene]+ |

| 81 | ~40 | [C6H9]+ |

Data interpreted from primary literature.

Gas Chromatography-Solid-State Infrared (GC-sIR) Spectroscopy

GC-sIR provides information about the functional groups present in the molecule.

The experimental details for the GC-sIR analysis are not extensively provided in the search results. However, a typical setup involves the effluent from the GC column being deposited onto an infrared-transparent substrate, followed by infrared spectroscopic analysis.

The infrared spectrum of this compound would show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1620 | C=O stretch (ketone) |

| ~1540, ~1460 | C=C stretch (aromatic rings) |

| ~2920, ~2850 | C-H stretch (aliphatic) |

| ~770-800 | C-H bend (aromatic) |

Expected vibrational modes based on the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR data are essential for unambiguous structure elucidation.

-

Spectrometer: A high-field NMR spectrometer is used.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm).

-

Experiments: Standard ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) are performed.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Specific values not available in search results | Protons of the naphthalene, indole, and cyclohexyl moieties |

| Chemical Shift (δ, ppm) | Assignment |

| Specific values not available in search results | Carbons of the naphthalene, indole, and cyclohexyl moieties, and the carbonyl carbon |

Experimental Workflow and Signaling Pathway Visualization

To visually represent the processes involved in the characterization of this compound, the following diagrams have been generated using the DOT language.

Experimental Workflow for this compound Characterization

This diagram illustrates the logical flow of the experimental procedures used to isolate and identify this compound.

Caption: Workflow for this compound Isolation and Characterization.

Presumed Signaling Pathway of this compound

As a synthetic cannabinoid, this compound is presumed to act as an agonist at cannabinoid receptors, primarily CB1, initiating a downstream signaling cascade. The following diagram depicts a simplified, hypothetical signaling pathway.

Caption: Hypothetical Signaling Pathway of this compound via CB1 Receptor.

Conclusion

The analytical data and protocols summarized in this guide provide a foundational resource for the unambiguous identification and characterization of this compound. The combination of chromatographic separation and multiple spectroscopic techniques is essential for the structural elucidation of this and other emerging synthetic cannabinoids. A thorough understanding of these analytical characteristics is paramount for forensic investigations, clinical toxicology, and future pharmacological research into the effects and mechanisms of action of this compound.

References

Predicted Metabolites of NE-Chmimo in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted metabolites of the synthetic cannabinoid NE-Chmimo in humans. The information presented herein is based on available scientific literature and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and forensic analysis. This guide details the metabolic pathways, summarizes the identified metabolites, and provides representative experimental protocols for their identification.

Introduction to this compound and its Metabolism

This compound, a synthetic cannabinoid, has been identified as a psychoactive substance in recreational products. Understanding its metabolic fate in the human body is crucial for clinical toxicology, forensic identification, and the development of potential therapeutic interventions. The primary route of metabolism for many synthetic cannabinoids involves Phase I and Phase II biotransformation reactions, primarily occurring in the liver. Phase I reactions typically involve oxidation, reduction, and hydrolysis, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.

Predicted Metabolic Pathways of this compound

Based on in vivo studies, the metabolism of this compound in humans is predicted to follow several key pathways, primarily involving hydroxylation and carboxylation of different moieties of the parent compound. A study has identified several in vivo phase I main metabolites in urine, suggesting a complex biotransformation process.[1] The combination of structural elements from other synthetic cannabinoids, such as JWH-018 and MDMB-CHMICA, is reflected in its metabolic profile.[1]

The proposed metabolic transformations of this compound include:

-

Hydroxylation: Addition of hydroxyl (-OH) groups to the cyclohexyl ring, the indole ring, and the naphthalene ring system.

-

Dihydroxylation: Addition of two hydroxyl groups.

-

Carboxylation: Oxidation of a methyl group to a carboxylic acid.

-

Dehydrogenation: Removal of hydrogen atoms, leading to the formation of double bonds.

-

Glucuronidation (Phase II): Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion. While not explicitly detailed for this compound in the available literature, this is a common and expected Phase II pathway for synthetic cannabinoid metabolites.[2]

The following diagram illustrates the predicted Phase I metabolic pathways of this compound.

Summary of Predicted this compound Metabolites

While a comprehensive quantitative analysis of this compound metabolites in human matrices is not yet available in the literature, qualitative identification of several Phase I metabolites has been reported.[1] The following table summarizes the types of predicted metabolites.

| Metabolite Class | Biotransformation | Predicted Location of Modification |

| Phase I | ||

| Mono-hydroxylated | Hydroxylation | Cyclohexyl, Indole, or Naphthalene moiety |

| Di-hydroxylated | Dihydroxylation | Various positions on the parent molecule |

| Carboxylic Acid | Oxidation of alkyl group | Likely on the cyclohexylmethyl moiety |

| Dehydrogenated | Dehydrogenation | Cyclohexyl ring |

| Phase II | ||

| Glucuronide Conjugates | Glucuronidation | Attached to hydroxylated metabolites |

Note: Quantitative data (e.g., concentrations in urine or plasma) for these metabolites are not available in the cited literature. Further research is required to quantify the distribution of these metabolites in human samples.

Experimental Protocols for Metabolite Identification

The identification of synthetic cannabinoid metabolites in biological matrices, such as urine, typically involves sample preparation, chromatographic separation, and mass spectrometric detection.[2][3][4][5][6][7] The following is a representative, detailed protocol synthesized from established methods for the analysis of synthetic cannabinoids.

Sample Preparation: Hydrolysis and Extraction

Synthetic cannabinoid metabolites are often excreted in urine as glucuronide conjugates.[2] A hydrolysis step is therefore essential to cleave these conjugates and allow for the detection of the Phase I metabolites.

-

Specimen Collection: Collect random urine samples in sterile containers.[8]

-

Enzymatic Hydrolysis:

-

To 1 mL of urine, add an internal standard solution.

-

Add 50 µL of β-glucuronidase from E. coli.

-

Incubate the mixture at 37°C for 1 hour.[7]

-

-

Liquid-Liquid Extraction (LLE):

-

After hydrolysis, add 2 mL of a non-polar organic solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture).[3]

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]

-

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective detection of synthetic cannabinoid metabolites.[6]

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, gradually increasing to a high percentage over several minutes to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted analysis, monitoring specific precursor-to-product ion transitions for each metabolite.

-

Collision Gas: Argon.

-

Data Analysis: Identification is based on the retention time and the presence of specific MRM transitions compared to reference standards (if available).

-

The following diagram illustrates a typical experimental workflow for the identification of synthetic cannabinoid metabolites.

Conclusion

The metabolism of this compound in humans is predicted to be extensive, involving multiple Phase I hydroxylation and oxidation reactions, followed by Phase II glucuronidation. While the precise quantitative distribution of its metabolites remains to be fully elucidated, the qualitative identification of several Phase I metabolites provides a foundation for future research. The experimental protocols outlined in this guide offer a robust framework for the continued investigation of this compound's metabolic fate, which is essential for clinical and forensic applications. Further studies are warranted to isolate and quantify these metabolites in human samples to better understand the pharmacokinetics and toxicology of this synthetic cannabinoid.

References

- 1. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 2. americanlaboratory.com [americanlaboratory.com]

- 3. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 4. agilent.com [agilent.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Synthetic Cannabinoid Metabolites, Qualitative, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]

Navigating the Regulatory Landscape and Biological Impact of NE-Chmimo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE-Chmimo, a synthetic cannabinoid receptor agonist, has emerged as a compound of interest within the scientific and regulatory communities. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its legal status across various jurisdictions, its pharmacological properties, and the analytical methods for its detection. The information presented herein is intended to support researchers, scientists, and drug development professionals in their respective fields of study.

Legal Status of this compound: A Global Perspective

The legal status of this compound varies significantly across the globe, reflecting the diverse approaches of national regulatory bodies to the challenges posed by new psychoactive substances (NPS). A summary of its legal standing in several key countries is presented below.

| Country/Region | Legal Status | Details |

| United States | Schedule I Controlled Substance | All CB1 receptor agonists of the 3-(1-naphthoyl)indole class, which includes this compound, are classified as Schedule I substances under the Controlled Substances Act.[1] |

| United Kingdom | Controlled under the Psychoactive Substances Act 2016 | The Psychoactive Substances Act 2016 imposes a blanket ban on the production, supply, and importation of any substance intended for human consumption that is capable of producing a psychoactive effect.[1] |

| Germany | Anlage II Substance | This compound is listed under Anlage II of the Betäubungsmittelgesetz (BtMG), which includes non-marketable narcotics for which trade is authorized but prescription is not.[1] |

| Canada | Schedule II Substance | As a synthetic cannabinoid, this compound falls under the category of "cannabis" as defined in Schedule II to the Controlled Drugs and Substances Act. |

| Japan | Designated Substance | This compound was designated as a controlled substance on November 14, 2019, under the Act on Securing Quality, Efficacy and Safety of Products Including Pharmaceuticals and Medical Devices. Its manufacture, import, sale, possession, and use are prohibited except for scientific purposes.[1] |

| China | Controlled Substance | In 2021, China announced a class-wide ban on all synthetic cannabinoid substances, which would include this compound. This regulation took effect on July 1, 2021. |

| Australia | Prohibited Substance | Synthetic cannabinoids are controlled as either Schedule 9 (Prohibited Substances) or Schedule 11 (Drugs of Dependence) poisons. The possession and supply of these substances are prohibited.[2] |

| Sweden | Classified as a Narcotic or a Substance Harmful to Health | Sweden controls new psychoactive substances under the Narcotic Drugs Control Act and the Act on the Prohibition of Certain Goods Dangerous to Health. NPS are frequently added to the list of controlled substances.[3][4][5][6] |

Quantitative Data

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

| JWH-018 | 9.00 | 2.94 |

| AM-2201 | 1.0 | 2.6 |

| CP-55,940 | 0.98 - 2.5 | 0.92 |

| WIN-55,212-2 | 3.7 | 3.7 |

| Δ⁹-THC | 10 - 25.1 | 24 - 35.2 |

| Anandamide (AEA) | 87.7 - 239.2 | 439.5 |

| 2-Arachidonoylglycerol (2-AG) | ~472 | ~1400 |

Data compiled from various sources. These values are for comparative purposes and are not specific to this compound.

Experimental Protocols

The identification and quantification of this compound in seized materials and biological samples are crucial for forensic and research purposes. The following protocols are based on established analytical methodologies for synthetic cannabinoids.

Analysis of Seized Materials by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound in herbal mixtures or powders.

a. Sample Preparation:

-